Cas no 123187-94-0 (6-Fluoro-1,4-diazepane)

6-Fluoro-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1,4-diazepane
- 6-fluoro-1H-1,4-diazepine
- 6-Fluorohexahydro-1H-1,4-diazepine
- 6-Fluoro-[1,4]diazepane
- MFCD19219847
- OLZWIACIXDAZQZ-UHFFFAOYSA-N
- DB-350406
- CS-0443100
- AKOS006353941
- 6-fluoro-hexahydro-1H-1,4-diazepine
- 123187-94-0
- SY264756
- SCHEMBL2450701
-
- MDL: MFCD19219847
- インチ: InChI=1S/C5H11FN2/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4H2
- InChIKey: OLZWIACIXDAZQZ-UHFFFAOYSA-N
- ほほえんだ: FC1CNCCNC1
計算された属性
- せいみつぶんしりょう: 118.09062652g/mol
- どういたいしつりょう: 118.09062652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 59.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 24.1Ų
じっけんとくせい
- 密度みつど: 1.03
- ふってん: 174 ºC
- フラッシュポイント: 59 ºC
6-Fluoro-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200512-10g |
6-fluoro-1,4-diazepane |
123187-94-0 | 95%+ | 10g |
$3863 | 2023-11-21 | |
Chemenu | CM200512-1g |
6-fluoro-1,4-diazepane |
123187-94-0 | 95% | 1g |
$721 | 2021-06-09 | |
eNovation Chemicals LLC | Y1194085-1g |
6-Fluoro-1,4-diazepane |
123187-94-0 | 95% | 1g |
$990 | 2024-07-20 | |
eNovation Chemicals LLC | Y1130978-50mg |
6-Fluoro-[1,4]diazepane |
123187-94-0 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130978-50mg |
6-Fluoro-[1,4]diazepane |
123187-94-0 | 95% | 50mg |
$340 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513767-250mg |
6-Fluoro-1,4-diazepane |
123187-94-0 | 98% | 250mg |
¥4049.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513767-500mg |
6-Fluoro-1,4-diazepane |
123187-94-0 | 98% | 500mg |
¥4989.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1194085-1g |
6-Fluoro-1,4-diazepane |
123187-94-0 | 95% | 1g |
$990 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130978-500mg |
6-Fluoro-[1,4]diazepane |
123187-94-0 | 95% | 500mg |
$985 | 2025-02-27 | |
eNovation Chemicals LLC | Y1130978-50mg |
6-Fluoro-[1,4]diazepane |
123187-94-0 | 95% | 50mg |
$340 | 2025-02-27 |
6-Fluoro-1,4-diazepane 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
6-Fluoro-1,4-diazepaneに関する追加情報
Professional Introduction to Compound with CAS No. 123187-94-0 and Product Name: 6-Fluoro-1,4-diazepane
The compound with the CAS number 123187-94-0 and the product name 6-Fluoro-1,4-diazepane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the diazepane class, a structural motif known for its versatile biological activity. The introduction of a fluorine atom at the 6-position of the diazepane ring enhances its pharmacological properties, making it a promising candidate for further research and development in medicinal chemistry.
Diazepanes, as a class of heterocyclic compounds, have long been recognized for their potential in treating various neurological and psychiatric disorders. The presence of a fluorine substituent in 6-Fluoro-1,4-diazepane not only improves metabolic stability but also modulates receptor binding affinity. This modification has been extensively studied in recent years, leading to several breakthroughs in understanding the mechanisms of action for related compounds.
Recent research has highlighted the role of fluorinated diazepanes in developing novel therapeutic agents. Studies have demonstrated that the fluorine atom can significantly enhance the binding affinity to specific neurotransmitter receptors, such as GABA receptors, which are crucial for regulating anxiety and seizure disorders. The structural flexibility of 6-Fluoro-1,4-diazepane allows for further derivatization, enabling chemists to fine-tune its pharmacological profile.
In addition to its potential in central nervous system (CNS) applications, 6-Fluoro-1,4-diazepane has shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may exhibit anti-inflammatory properties by interacting with certain inflammatory pathways. The fluorine substituent plays a critical role in this interaction by enhancing the compound's ability to cross the blood-brain barrier, a key challenge in CNS drug delivery.
The synthesis of 6-Fluoro-1,4-diazepane involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as fluorination reactions and cyclization processes are integral to constructing the desired molecular framework.
One of the most compelling aspects of 6-Fluoro-1,4-diazepane is its potential for developing next-generation drugs with improved efficacy and reduced side effects. The fluorine atom's electronic properties contribute to enhanced lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, computational modeling studies have predicted that this compound may exhibit lower toxicity compared to its non-fluorinated counterparts.
The pharmaceutical industry has shown considerable interest in fluorinated heterocycles due to their broad therapeutic applications. 6-Fluoro-1,4-diazepane is no exception and has been patented by several leading pharmaceutical companies for further development. These patents underscore the compound's commercial viability and highlight its importance in ongoing drug discovery efforts.
Future research directions for 6-Fluoro-1,4-diazepane include exploring its interactions with other biological targets and assessing its potential in treating complex diseases such as Alzheimer's and Parkinson's. The compound's unique structural features make it an attractive scaffold for designing molecules with targeted therapeutic effects. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible clinical benefits.
In conclusion, 6-Fluoro-1,4-diazepane (CAS No. 123187-94-0) represents a significant advancement in medicinal chemistry. Its fluorinated diazepane structure offers numerous pharmacological advantages, making it a valuable asset in drug development. With ongoing research efforts aimed at optimizing its therapeutic potential, this compound is poised to play a crucial role in addressing unmet medical needs across various disease areas.
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